REACTION_CXSMILES
|
[OH:1][C:2]1[CH:3]=[C:4]([C:8]2[N:13]([CH3:14])[C:12](=[O:15])[C:11]([O:16]CC3C=CC(OC)=CC=3)=[CH:10][N:9]=2)[CH:5]=[CH:6][CH:7]=1.I[C:27]1[CH:32]=[CH:31][C:30]([O:33][CH3:34])=[CH:29][CH:28]=1.C([O-])([O-])=O.[Cs+].[Cs+].CC(C)(C(=O)CC(=O)C(C)(C)C)C>CN1C(=O)CCC1.O.[Cu]I>[OH:16][C:11]1[C:12](=[O:15])[N:13]([CH3:14])[C:8]([C:4]2[CH:5]=[CH:6][CH:7]=[C:2]([O:1][C:27]3[CH:32]=[CH:31][C:30]([O:33][CH3:34])=[CH:29][CH:28]=3)[CH:3]=2)=[N:9][CH:10]=1 |f:2.3.4|
|
Name
|
|
Quantity
|
40 mg
|
Type
|
reactant
|
Smiles
|
OC=1C=C(C=CC1)C1=NC=C(C(N1C)=O)OCC1=CC=C(C=C1)OC
|
Name
|
|
Quantity
|
27.6 mg
|
Type
|
reactant
|
Smiles
|
IC1=CC=C(C=C1)OC
|
Name
|
Cs2CO3
|
Quantity
|
46.2 mg
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[Cs+].[Cs+]
|
Name
|
|
Quantity
|
2.18 μL
|
Type
|
reactant
|
Smiles
|
CC(C)(C(CC(C(C)(C)C)=O)=O)C
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
CN1CCCC1=O
|
Name
|
copper(I) iodide
|
Quantity
|
5.85 mg
|
Type
|
catalyst
|
Smiles
|
[Cu]I
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
180 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with 10 ml EtOAc
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
DISSOLUTION
|
Details
|
The oil was dissolved in 1 ml CH2Cl2
|
Type
|
ADDITION
|
Details
|
1 ml TFA was added
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
Purification by
|
Type
|
CUSTOM
|
Details
|
mass-guided high throughput purification
|
Name
|
|
Type
|
product
|
Smiles
|
OC=1C(N(C(=NC1)C1=CC(=CC=C1)OC1=CC=C(C=C1)OC)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10 mg | |
YIELD: PERCENTYIELD | 26% | |
YIELD: CALCULATEDPERCENTYIELD | 26.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |